molecular formula C11H7NO2 B6257023 2,3-dihydroxynaphthalene-1-carbonitrile CAS No. 404964-80-3

2,3-dihydroxynaphthalene-1-carbonitrile

Cat. No.: B6257023
CAS No.: 404964-80-3
M. Wt: 185.2
InChI Key:
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Description

2,3-Dihydroxynaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a carbonitrile group at the 1 position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxynaphthalene-1-carbonitrile typically involves the reaction of 2,3-dihydroxynaphthalene with a suitable nitrile source under specific reaction conditions. One common method is the reaction of 2,3-dihydroxynaphthalene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,3-naphthoquinone-1-carbonitrile.

    Reduction: Formation of 2,3-dihydroxy-1-aminonaphthalene.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydroxynaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydroxynaphthalene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxynaphthalene: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.

    1,4-Dihydroxynaphthalene: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.

    2,3-Diaminonaphthalene: Contains amino groups instead of hydroxyl groups, resulting in different biological activities.

Uniqueness

2,3-Dihydroxynaphthalene-1-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

404964-80-3

Molecular Formula

C11H7NO2

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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